molecular formula C18H25N3O B11655237 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

Cat. No.: B11655237
M. Wt: 299.4 g/mol
InChI Key: LMWABAOFFZJVLU-UHFFFAOYSA-N
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Description

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Alkylation: The quinoline core is then alkylated using ethyl iodide to introduce the ethyl group at the 2-position.

    Methylation: The 3-position of the quinoline ring is methylated using methyl iodide.

    Acylation: The resulting compound is then acylated with chloroacetyl chloride to introduce the acetamide group.

    Amination: Finally, the diethylamino group is introduced through nucleophilic substitution using diethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives with different amine groups.

Scientific Research Applications

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)-N-(2-ethylquinolin-4-yl)acetamide
  • 2-(diethylamino)-N-(3-methylquinolin-4-yl)acetamide
  • 2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)propionamide

Uniqueness

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2-(Diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide, also known as compound 3647-2300, is a chemical entity that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H25_{25}N3_3O
  • IUPAC Name : this compound
  • SMILES : CCc1nc2ccccc2c(NC(CN(CC)CC)=O)c1C

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets, including ion channels and enzymes related to inflammation and cancer pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in cancer models is still being characterized.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Early assessments suggest that this compound may possess antibacterial and antifungal properties, although detailed studies are needed to confirm these effects.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective potential for compounds within the quinoline family. This may be relevant for conditions such as neurodegenerative diseases, where oxidative stress plays a critical role.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduced oxidative stress

Case Study: Anticancer Activity

A study published in International Journal of Molecular Sciences explored the anticancer potential of various quinoline derivatives, including this compound. The findings indicated that these compounds could inhibit cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinoline derivatives against common pathogens. The results demonstrated that this compound exhibited significant antibacterial activity against strains of E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in infectious diseases.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

2-(diethylamino)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide

InChI

InChI=1S/C18H25N3O/c1-5-15-13(4)18(14-10-8-9-11-16(14)19-15)20-17(22)12-21(6-2)7-3/h8-11H,5-7,12H2,1-4H3,(H,19,20,22)

InChI Key

LMWABAOFFZJVLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN(CC)CC

Origin of Product

United States

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